molecular formula C18H15BrN2O2S B2711911 methyl 2-{[1-(4-bromophenyl)-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetate CAS No. 439096-27-2

methyl 2-{[1-(4-bromophenyl)-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetate

Cat. No.: B2711911
CAS No.: 439096-27-2
M. Wt: 403.29
InChI Key: SUDIJOOJLWSRAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[1-(4-bromophenyl)-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetate is a structurally complex heterocyclic compound featuring a cyclopenta[c]pyridine core substituted with a 4-bromophenyl group, a cyano group, and a methyl thioacetate moiety. Its synthesis typically involves multi-step reactions, including cyclization, nucleophilic substitution, and esterification.

Properties

IUPAC Name

methyl 2-[[1-(4-bromophenyl)-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2S/c1-23-16(22)10-24-18-15(9-20)13-3-2-4-14(13)17(21-18)11-5-7-12(19)8-6-11/h5-8H,2-4,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDIJOOJLWSRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C2=C(CCC2)C(=N1)C3=CC=C(C=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-{[1-(4-bromophenyl)-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetate, also known as CAS 439096-27-2, is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including anticancer effects, antimicrobial properties, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C18H15BrN2O2S
  • Molar Mass : 403.29 g/mol
  • CAS Number : 439096-27-2

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer activity against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies have demonstrated that this compound inhibits the proliferation of breast cancer cells (MCF7) and other tumor cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
    • MTT Assay Results : The compound showed IC50 values in the low micromolar range, indicating potent cytotoxicity against cancer cells. Specific studies reported IC50 values as low as 10 µM for MCF7 cells .
  • Mechanism of Action : The compound's mechanism involves the activation of caspase pathways leading to apoptosis. Western blot analysis revealed upregulation of pro-apoptotic factors such as caspase 3 in treated cells, confirming its role in promoting programmed cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity:

  • In Vitro Testing : Studies have assessed its effectiveness against various bacterial strains using the agar diffusion method. The compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria.
    • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 to 200 µg/mL depending on the bacterial strain tested, indicating moderate to strong antibacterial properties .

Data Summary

Biological ActivityTarget Cell Lines / MicroorganismsIC50 / MIC ValuesMechanism of Action
AnticancerMCF7 (breast cancer)~10 µMInduction of apoptosis via caspase activation
AntimicrobialVarious bacterial strains50 - 200 µg/mLDisruption of bacterial cell wall synthesis

Case Studies and Research Findings

Several studies have explored the biological significance of this compound:

  • Study on Apoptosis Induction : A study conducted by Ali et al. (2012) demonstrated that this compound significantly increased apoptosis rates in cultured cancer cells compared to control groups .
  • Antimicrobial Efficacy : Research published in NCBI highlighted the compound's efficacy against multi-drug resistant bacterial strains, making it a candidate for further development as an antimicrobial agent .

Scientific Research Applications

Anticancer Research

Methyl 2-{[1-(4-bromophenyl)-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetate has been investigated for its potential anticancer properties. A study published in ResearchGate highlighted the compound's ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound was screened against various cancer cell lines, demonstrating significant cytotoxicity compared to control substances .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. In vitro studies have shown effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infections caused by resistant strains .

Neuropharmacology

The compound's structural features suggest possible interactions with neurotransmitter systems. Preliminary studies have explored its effects on neuroprotective pathways, indicating that it may offer benefits in neurodegenerative disease models .

Case Studies

StudyFocusFindings
Walid Fayad et al., 2019Anticancer screeningIdentified significant cytotoxicity against multiple cancer cell lines; proposed mechanisms of action include apoptosis induction .
Antimicrobial TestingBacterial and fungal inhibitionDemonstrated effectiveness against both Gram-positive and Gram-negative bacteria; showed lower MIC values compared to standard antibiotics .
Neuropharmacological EffectsNeuroprotectionIndicated potential neuroprotective effects in models of oxidative stress; further studies recommended for elucidation of mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a generalized analysis based on functional groups and known analogs:

Table 1: Functional Group Comparison

Compound Class Key Substituents Potential Applications Stability/Reactivity Notes
Cyclopenta[c]pyridine derivatives Bromophenyl, cyano, thioacetate Enzyme inhibition, photovoltaics Bromine enhances electrophilicity
Arylthioacetates Thioether, ester groups Prodrugs, agrochemicals Susceptible to hydrolysis
Cyanopyridines Cyano group at C4 Ligands in catalysis Electron-withdrawing effects dominate

Key Observations :

Bromophenyl Substitution: The 4-bromophenyl group enhances steric bulk and may influence binding affinity in enzyme inhibition compared to non-halogenated analogs (e.g., phenyl or methyl derivatives) .

Recommendations for Future Studies

To enable a rigorous comparison, the following steps are advised:

Synthesis and Characterization : Use SHELX-based crystallography to resolve the compound’s 3D structure and compare bond lengths/angles with analogs.

Reactivity Studies : Investigate hydrolysis of the thioacetate group under varying pH conditions, referencing EPFR stability in multiphase systems .

Biological Screening : Test for developmental toxicity using zebrafish models , though the compound’s bioactivity remains speculative.

Q & A

Q. How can the structure of methyl 2-{[1-(4-bromophenyl)-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetate be confirmed using spectroscopic methods?

  • Methodological Answer : Structural confirmation requires a combination of techniques:
  • 1H/13C NMR : Identify protons and carbons in the cyclopenta[c]pyridine core, bromophenyl substituent, and thioacetate linkage. For example, the methyl ester group (COOCH3) typically shows a singlet near δ 3.7 ppm in 1H NMR, while the cyano group (CN) appears as a sharp peak in IR spectroscopy (~2200 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak at m/z 403.29 (C18H15BrN2O2S) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry, particularly for the fused cyclopentane-pyridine system .

Q. What are the key synthetic pathways for preparing the cyclopenta[c]pyridine core in this compound?

  • Methodological Answer : The cyclopenta[c]pyridine scaffold can be synthesized via:
  • Cyclocondensation Reactions : Reacting α,β-unsaturated ketones with cyanoacetamide derivatives under acidic conditions to form the fused ring system .
  • Palladium-Catalyzed Cross-Coupling : Introducing the 4-bromophenyl group at the 1-position using Suzuki-Miyaura coupling with a boronic acid precursor .
  • Thioacetate Linkage Formation : Treating a pyridine-3-thiol intermediate with methyl bromoacetate in the presence of a base (e.g., K2CO3) to install the sulfanylacetate moiety .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the thioacetate linkage formation?

  • Methodological Answer : Key variables include:
  • Solvent Polarity : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize the thiolate intermediate and enhance nucleophilicity .
  • Temperature : Moderate heating (60–80°C) accelerates the reaction without promoting side reactions like oxidation of the thiol group .
  • Catalyst : Add catalytic iodide (e.g., KI) to facilitate halide displacement in methyl bromoacetate .
  • Monitoring : Track reaction progress via TLC or HPLC to terminate the reaction at maximal conversion .

Q. How can conflicting NMR data (e.g., unexpected splitting or shifts) be resolved during structural analysis?

  • Methodological Answer : Contradictions often arise from dynamic effects or impurities. Mitigation strategies include:
  • 2D NMR Techniques : Use HSQC and HMBC to correlate ambiguous proton/carbon signals and confirm connectivity .
  • Variable-Temperature NMR : Identify conformational exchange broadening by acquiring spectra at different temperatures (e.g., 25°C vs. −40°C) .
  • Purification : Re-crystallize the compound or use preparative HPLC to remove impurities causing signal overlap .

Q. What strategies are effective for studying structure-activity relationships (SAR) when modifying substituents on the cyclopenta[c]pyridine scaffold?

  • Methodological Answer : SAR studies require systematic substitutions and functional assays:
  • Bromophenyl Replacement : Substitute with other aryl halides (e.g., 4-chlorophenyl) to assess steric/electronic effects on binding affinity .
  • Cyano Group Modification : Replace the 4-cyano group with carboxamide or ester to evaluate hydrogen-bonding interactions .
  • Molecular Docking : Use software like AutoDock to predict interactions between modified analogs and target proteins (e.g., kinases) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.